molecular formula C13H13BrN2O B11840483 5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine

5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine

Cat. No.: B11840483
M. Wt: 293.16 g/mol
InChI Key: LWBMOOHYBDYBBG-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy, bromo, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate aldehydes and amines.

    Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the pyrimidine core under basic conditions.

    Methylation: The dimethyl groups at the 4 and 6 positions are introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other functional groups.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications.

Scientific Research Applications

5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy group enhances binding affinity, while the bromo and dimethyl groups contribute to the compound’s stability and reactivity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-4-methylpyrimidine: Lacks the bromo and additional methyl groups, resulting in different reactivity and applications.

    2-Bromo-4,6-dimethylpyrimidine: Lacks the benzyloxy group, affecting its binding properties and biological activity.

    5-(Benzyloxy)-2-chloro-4,6-dimethylpyrimidine: Similar structure but with a chloro group instead of bromo, leading to variations in chemical behavior.

Uniqueness

5-(Benzyloxy)-2-bromo-4,6-dimethylpyrimidine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyloxy group enhances its potential as a ligand in biological systems, while the bromo and dimethyl groups provide stability and reactivity for various chemical transformations.

Properties

Molecular Formula

C13H13BrN2O

Molecular Weight

293.16 g/mol

IUPAC Name

2-bromo-4,6-dimethyl-5-phenylmethoxypyrimidine

InChI

InChI=1S/C13H13BrN2O/c1-9-12(10(2)16-13(14)15-9)17-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3

InChI Key

LWBMOOHYBDYBBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Br)C)OCC2=CC=CC=C2

Origin of Product

United States

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